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molecular formula C4H6KO4 B175031 Ethyl potassium oxalate CAS No. 1906-57-6

Ethyl potassium oxalate

Cat. No. B175031
M. Wt: 157.19 g/mol
InChI Key: WVDIBRWRWHUSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06384226B2

Procedure details

A suspension of potassium bicarbonate (100 g; 1.00 mols) in diethyl oxalate (146.1 g; 1.00 mols) is added with water (26 g) and heated at a temperature of 50÷55° C. for 6÷8 hours until carbon dioxide evolution ceases. The suspension is cooled to 40° C., added with acetone (250 mL) and cooled to 15÷20° C. The resulting solid is filtered, washed with acetone (2×25 mL) and dried at 50° C. under vacuum to obtain potassium monoethyl oxalate (150.0 g, 99% purity, yield 96%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
potassium monoethyl oxalate
Yield
96%

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[K+:5].[C:6]([O:13]CC)(=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].O.C(=O)=O>CC(C)=O>[C:7]([O:9][CH2:10][CH3:11])(=[O:8])[C:6]([O-:13])=[O:12].[K+:5] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
146.1 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
O
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15÷20° C
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with acetone (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Name
potassium monoethyl oxalate
Type
product
Smiles
C(C(=O)[O-])(=O)OCC.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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